1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically around 50-100°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(4-Nitrophenyl)-3-[2-(trifluoromethyl)phenyl]urea
Uniqueness
1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group also contributes to its unique pharmacokinetic properties, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C16H13F3N2O2 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)11-6-8-12(9-7-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-9H,1H3,(H2,20,21,23) |
InChI Key |
RHZRXTKYSZTSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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